Diclofenac impurity.
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
CAS No.: 560075-65-2
Cat. No.: VC0195792
Molecular Formula: C14H10Cl3NO
Molecular Weight: 314.6
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 560075-65-2 |
---|---|
Molecular Formula | C14H10Cl3NO |
Molecular Weight | 314.6 |
IUPAC Name | N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide |
Standard InChI | InChI=1S/C14H10Cl3NO/c15-9-4-6-10(7-5-9)18-14(19)8-11-12(16)2-1-3-13(11)17/h1-7H,8H2,(H,18,19) |
SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl)Cl |
Appearance | White Solid |
Melting Point | 215-218°C |
Introduction
Chemical Structure and Properties
Molecular Identity and Nomenclature
Identifier Type | Value |
---|---|
Chemical Formula | C₁₄H₁₀Cl₃NO |
Molecular Weight | 314.59 g/mol |
IUPAC Name | N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide |
Standard InChI | InChI=1S/C14H10Cl3NO/c15-9-4-6-10(7-5-9)18-14(19)8-11-12(16)2-1-3-13(11)17/h1-7H,8H2,(H,18,19) |
InChI Key | PZQRCZHTCCSTFP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl)Cl |
MDL Number | MFCD28138388 |
PubChem CID | 2666195 |
Synthesis and Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide typically involves the reaction between 4-chloroaniline and 2,6-dichlorobenzoyl chloride or related acylating agents. The reaction pathway generally follows an acylation mechanism, where the amine group of 4-chloroaniline acts as a nucleophile, attacking the carbonyl carbon of the acylating agent to form the amide bond .
Biological Activity
Anti-inflammatory Properties
As a structural analog of diclofenac, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide exhibits anti-inflammatory properties through mechanisms similar to those of non-steroidal anti-inflammatory drugs. The compound's ability to inhibit prostaglandin synthesis represents a key mechanism for its anti-inflammatory effects. Prostaglandins are signaling molecules involved in various physiological processes, including inflammation and pain sensation. By inhibiting the enzymes responsible for prostaglandin synthesis, particularly cyclooxygenase (COX) enzymes, the compound can potentially reduce inflammatory responses and alleviate pain .
The structural similarity to diclofenac suggests that this compound may share some of the biological targets and mechanisms of action with this widely used NSAID. The presence and positioning of chlorine atoms on the phenyl rings are particularly important for the compound's interaction with COX enzymes, influencing its binding affinity and inhibitory potency .
Anticancer Activity
Research indicates that N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in anticancer therapy. Studies have demonstrated that the compound can induce cytotoxicity in HepG2 liver cancer cells with significant potency, exhibiting an IC50 value of 0.62 μM, which compares favorably to established anticancer drugs such as Sorafenib (IC50 = 1.62 μM) .
The compound's anticancer mechanisms may involve cell cycle regulation, specifically G2/M phase arrest, and induction of apoptosis (programmed cell death). These effects on cellular processes critical for cancer cell proliferation and survival highlight the compound's potential as a lead structure for developing novel anticancer agents .
Enzyme Inhibition Properties
Beyond its effects on prostaglandin synthesis enzymes, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP2D6. These enzymes play crucial roles in drug metabolism, and their inhibition has important implications for drug interactions and pharmacokinetics .
The compound's enzyme inhibition profile suggests potential applications in modulating drug metabolism, which could be exploited in pharmaceutical research for enhancing the bioavailability of drugs or developing combination therapies with improved efficacy .
Research Applications
Pharmaceutical Reference Material
Compound | Structural Difference | Relative Biological Activity |
---|---|---|
N-(4-chlorophenyl)-2-phenylacetamide | Lacks chlorines on second phenyl ring | Reduced anti-inflammatory activity |
N-(4-bromophenyl)-2-(2,6-dichlorophenyl)acetamide | Bromine instead of chlorine on first phenyl ring | Altered receptor binding profile |
N-(4-chlorophenyl)-2-(2,4-dichlorophenyl)acetamide | Different chlorine substitution pattern | Modified enzymatic inhibition pattern |
Diclofenac | Contains carboxylic acid group instead of amide | Higher COX inhibition potency |
This comparative analysis highlights how subtle structural modifications can significantly impact biological activities, providing valuable insights for structure-activity relationship studies and rational drug design. The positioning and nature of halogen substituents on the phenyl rings are particularly important determinants of biological activity, influencing the compounds' interactions with protein targets and their pharmacokinetic properties .
Crystal Structure
The crystal structure of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide has been characterized through X-ray crystallography, revealing important insights into its three-dimensional arrangement and intermolecular interactions. The compound crystallizes in the monoclinic crystal system with the P21/n space group, a common arrangement in organic molecules .
The unit cell volume of the crystal structure is approximately 2826.11(7) ų, indicating the spatial requirements of the molecular packing. The crystal structure reveals significant intermolecular interactions, including hydrogen bonding involving the amide group, which contribute to the compound's stability and physical properties .
Understanding the crystal structure is particularly important for pharmaceutical applications, as it influences properties such as solubility, dissolution rate, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystal forms, is an important consideration in pharmaceutical development, and knowledge of the crystal structure helps in controlling and predicting such behavior .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume